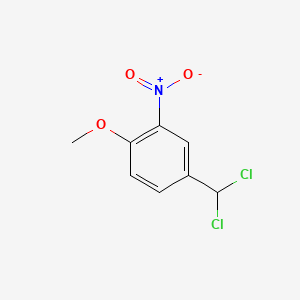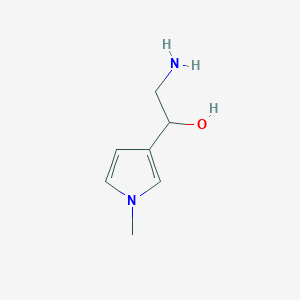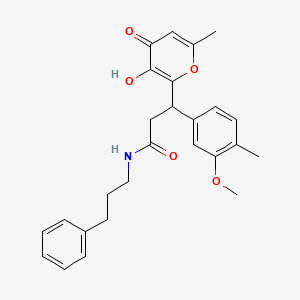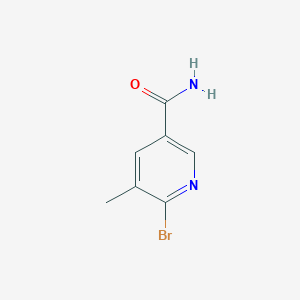
8-Bromo-5-fluoroquinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5-fluoroquinolin-2-amine is a chemical compound with the molecular formula C9H6BrFN2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-fluoroquinolin-2-amine typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution reaction where a quinoline derivative is treated with bromine and fluorine sources under controlled conditions. For example, the reaction of 5-fluoroquinoline with bromine in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-5-fluoroquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
8-Bromo-5-fluoroquinolin-2-amine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Material Science: It is employed in the development of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 8-Bromo-5-fluoroquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoroquinoline: Lacks the bromine atom but shares similar chemical properties.
8-Bromoquinoline: Lacks the fluorine atom but has similar reactivity.
5,8-Difluoroquinoline: Contains two fluorine atoms instead of one bromine and one fluorine.
Uniqueness
8-Bromo-5-fluoroquinolin-2-amine is unique due to the presence of both bromine and fluorine atoms in the quinoline ring. This dual halogenation enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
1697090-08-6 |
|---|---|
Molekularformel |
C9H6BrFN2 |
Molekulargewicht |
241.06 g/mol |
IUPAC-Name |
8-bromo-5-fluoroquinolin-2-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h1-4H,(H2,12,13) |
InChI-Schlüssel |
LYJJRLLBEPCVSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C(C=CC(=C21)F)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile](/img/structure/B13683655.png)

![Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B13683660.png)



![Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate](/img/structure/B13683700.png)
![(S)-4-Methyl-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-N-[2-[[(4-methylphenyl)sulfonyl]oxy]propyl]benzenesulfonamide](/img/structure/B13683705.png)



